2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde
Description
2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group at position 2, a hydroxyl group at position 3, and a nitro group at position 5. The aldehyde functional group at position 1 makes it a versatile intermediate for condensation reactions, such as hydrazone or imine formation .
Properties
CAS No. |
182067-57-8 |
|---|---|
Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-ethoxy-3-hydroxy-6-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9-6(5-11)7(10(13)14)3-4-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
WNJCZHLWUFGLEA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1C=O)[N+](=O)[O-])O |
Canonical SMILES |
CCOC1=C(C=CC(=C1C=O)[N+](=O)[O-])O |
Synonyms |
Benzaldehyde, 2-ethoxy-3-hydroxy-6-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The interplay of electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro) groups creates a complex electronic environment. Key comparisons include:
2-Ethoxybenzaldehyde
- Structure : Lacks hydroxy and nitro groups.
- Electronic Effects : The ethoxy group (-OEt) donates electrons via resonance (σ = -0.24), activating the ring toward electrophilic substitution.
- Reactivity : Higher electrophilic reactivity compared to the target compound due to the absence of deactivating nitro groups .
3-Nitrobenzaldehyde
- Structure : Contains only a nitro group at position 3.
- Electronic Effects: The nitro group (-NO₂, σ = +0.78) strongly deactivates the ring, reducing electrophilic substitution rates.
- Reactivity : Less reactive in nucleophilic additions compared to the target compound due to the absence of activating hydroxyl groups .
2-Hydroxy-5-nitrobenzaldehyde
- Structure : Hydroxy and nitro groups at positions 2 and 5, respectively.
- Solubility: Higher polarity due to hydroxyl and nitro groups enhances solubility in polar solvents compared to non-hydroxylated analogs .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|
| 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde | 227.16 | Not reported | Moderate in polar solvents | 2-OEt, 3-OH, 6-NO₂ |
| 2-Ethoxybenzaldehyde | 150.17 | 35–37 | Soluble in ethanol, ether | 2-OEt |
| 3-Nitrobenzaldehyde | 151.12 | 58–60 | Soluble in hot water | 3-NO₂ |
| 2-Hydroxy-5-nitrobenzaldehyde | 183.12 | 142–144 | Slightly soluble in water | 2-OH, 5-NO₂ |
Notes:
- The target compound’s melting point is likely elevated due to intramolecular hydrogen bonding between the hydroxyl and ethoxy/nitro groups.
- Solubility trends correlate with substituent polarity: hydroxyl > nitro > ethoxy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
